Glufosinate-P, chemically known as L-2-amino-4-(hydroxymethylphosphinyl)butanoic acid, is a naturally occurring compound primarily derived from certain species of Streptomyces bacteria. It serves as an active ingredient in herbicides, offering an alternative to traditional broad-spectrum herbicides that can adversely affect desirable crops. The molecular formula of Glufosinate-P is CHN OP, with a molecular weight of 181.13 g/mol. Its unique structure includes a central carbon chain with an amino group, a hydroxyl group, and a phosphonic acid group, characterized by specific stereochemistry at the second carbon atom (C-2), which is crucial for its herbicidal activity .
The primary mechanism of action for Glufosinate-P involves the irreversible inhibition of glutamine synthetase, an enzyme essential for the synthesis of glutamine and ammonia detoxification in plants. This inhibition leads to elevated ammonia levels and reduced glutamine, ultimately disrupting photosynthesis and resulting in plant death. The compound also exhibits antibacterial and antifungal properties due to its ability to interfere with amino acid metabolism in various organisms .
Glufosinate-P is classified as a non-selective herbicide, meaning it can affect a wide range of plant species. Its biological activity is primarily attributed to its role as a glutamine synthetase inhibitor. By accumulating ammonium ions in plant tissues, Glufosinate-P halts photosynthesis and induces oxidative stress, leading to plant cell death . Additionally, studies have shown that Glufosinate-P can bioaccumulate in aquatic organisms like zebrafish, indicating potential environmental impacts .
The synthesis of Glufosinate-P can be achieved through several methods. One common approach involves the reaction of Glufosinate hydrochloride with ammonia in a methanol-water solvent system at controlled temperatures. The process typically yields high purity crystals of Glufosinate-P through crystallization techniques . Another method includes the enzymatic conversion of 4-(hydroxymethylphosphinyl)-2-oxo-butyric acid using transaminase enzymes in the presence of amino acid donors such as glutamic acid .
Glufosinate-P is primarily used as a herbicide in agricultural practices due to its effectiveness against a wide variety of weeds. It is particularly useful in genetically modified crops that have been engineered for resistance to this compound, allowing for selective weed control without harming the crops themselves . Additionally, its antibacterial properties make it a candidate for use in managing certain bacterial infections.
Research has indicated that Glufosinate-P interacts with various environmental factors and biological systems. For instance, studies have shown that it can accumulate in aquatic organisms like zebrafish over time, raising concerns about its ecological impact . Furthermore, interactions with soil microorganisms can influence its degradation and persistence in the environment .
Several compounds share structural similarities or biological functions with Glufosinate-P. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Phosphinothricin | Yes | Herbicidal | Natural precursor to Glufosinate-P |
Bialaphos | Yes | Antibacterial | Composed of two alanine residues |
Glyphosate | No | Herbicidal | Inhibits a different metabolic pathway |
Aminomethylphosphonic Acid | Yes | Metabolite of Glyphosate | Less effective as a herbicide |
N-acetyl-glufosinate | Yes | Herbicidal | Acetylated derivative |
Glufosinate-P stands out due to its specific mechanism targeting glutamine synthetase and its unique stereochemistry that enhances its herbicidal efficacy compared to other compounds like glyphosate, which operates through a different pathway .
Glufosinate-P, chemically designated as (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, is a chiral α-amino acid derivative. Its structure features a central carbon (C2) bonded to an amino group, a carboxylic acid moiety, and a phosphonate side chain. The stereochemical configuration at C2 is critical, with the L-enantiomer (S configuration) being the herbicidally active form.
The phosphonate side chain (-CH(OH)CH₂PO(OH)₂) contributes to its herbicidal activity by mimicking glutamate, the substrate for glutamine synthetase. The compound’s zwitterionic nature enhances solubility and bioavailability.
Glufosinate-P exhibits distinct physicochemical properties that influence its environmental behavior and industrial applications:
Property | Value |
---|---|
Melting Point | 209–210°C |
Density | 1.378 ± 0.06 g/cm³ (predicted) |
Solubility in Water | Highly soluble (exact value not quantified) |
pKa | 2.22 ± 0.10 (predicted) |
Glufosinate-P’s degradation kinetics vary across matrices:
The compound is stable under acidic (pH 5) and neutral (pH 7) conditions but undergoes hydrolysis at alkaline pH. Microbial degradation dominates in soil, with L-glufosinate degrading faster than its D-enantiomer in nonsterile environments.
Glufosinate-P is synthesized via enantioselective routes to ensure high optical purity. Key methods include:
A patented method employs L-homoserine as a precursor:
An alternative route uses 3-methyl n-butoxy phosphono propionaldehyde and isonitriles:
These methods avoid toxic reagents like sodium cyanide, aligning with green chemistry principles.
Glufosinate-P, chemically known as (S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, represents the biologically active stereoisomer of the herbicide glufosinate [4]. This compound functions as a potent and specific inhibitor of glutamine synthetase, an enzyme fundamental to nitrogen metabolism in plants [1] [6]. The molecular mechanism underlying this inhibition involves competitive binding to the glutamate substrate pocket of the enzyme [12] [14].
Crystal structure analysis of glutamine synthetase complexed with phosphinothricin reveals that Glufosinate-P occupies the glutamate binding site and stabilizes the Glutamate327 flap in a position that blocks glutamate entrance to the active site [12] [14]. This creates a dead-end mechanism of inhibition where the inhibitor becomes trapped on the enzyme surface [12]. The phosphinyl group of Glufosinate-P interacts with the negatively charged binding pocket normally occupied by ammonium substrate, causing significant disruption to the enzyme's catalytic function [12] [40].
The inhibition kinetics demonstrate remarkable potency, with Glufosinate-P exhibiting a Ki value of approximately 0.0195 millimolar and an IC50 value of 0.051 millimolar against human recombinant glutamine synthetase [47]. These values indicate substantially higher affinity compared to other glutamine synthetase inhibitors such as methionine sulfoximine, which displays a Ki value of 0.88 millimolar [47] [48]. The competitive nature of this inhibition has been confirmed through double-reciprocal plot analysis, demonstrating that Glufosinate-P competes directly with glutamate for the enzyme's active site [47] [48].
Property | Value |
---|---|
Chemical Formula | C₅H₁₂NO₄P |
Molecular Weight (g/mol) | 181.13 |
IUPAC Name | (S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid |
CAS Number | 35597-44-5 |
Configuration | S configuration at C2 |
Melting Point (°C) | 209-210 |
Optical Rotation | +13.4° (c = 1 in water) |
Solubility in Water (mg/L) | Highly soluble (>1,000,000) |
pKa (predicted) | 2.22 ± 0.10 |
The stereochemical specificity of Glufosinate-P is crucial to its biological activity [29] [35]. While commercial glufosinate formulations contain racemic mixtures of both D and L enantiomers, only the L-enantiomer (Glufosinate-P) demonstrates herbicidal activity [29] [35]. The D-enantiomer lacks biological activity and may contribute to environmental burden without providing herbicidal benefits [35]. This stereoselectivity arises from the specific three-dimensional arrangement required for optimal binding to the glutamine synthetase active site [33] [35].
Parameter | Glufosinate-P |
---|---|
Inhibition Type | Competitive |
Ki Value (mM) | 0.0195 |
IC₅₀ (mM) | 0.051 |
Binding Site | Glutamate binding pocket |
Mechanism | Dead-end inhibition |
Time to Maximum Inhibition | Rapid (minutes) |
The inhibition of glutamine synthetase by Glufosinate-P triggers a cascade of metabolic disruptions that ultimately lead to plant death [8] [15]. Glutamine synthetase catalyzes the critical reaction converting glutamate and ammonia to glutamine, serving as the primary mechanism for ammonia detoxification in plant tissues [6] [17]. When this enzyme is inhibited, ammonia rapidly accumulates to toxic levels within plant cells [8] [15].
Following Glufosinate-P application, ammonia concentrations in plant tissues increase dramatically, with levels reaching 58 to 77 micromoles per gram fresh weight within hours of treatment [15] [16]. This accumulation occurs because the primary pathway for ammonia assimilation becomes blocked, preventing the conversion of toxic ammonia into the non-toxic amino acid glutamine [15] [20]. Concurrent with ammonia accumulation, glutamine levels decrease significantly, and glutamate becomes progressively depleted as the normal nitrogen metabolic cycle is disrupted [13] [15].
The disruption extends beyond simple ammonia toxicity to affect the photorespiration pathway, which depends heavily on glutamine synthetase activity [8] [19]. Under photorespiratory conditions, glycine deamination produces ammonia that must be rapidly reassimilated through glutamine synthetase [19] [46]. When this enzyme is inhibited, photorespiration becomes severely compromised, leading to the accumulation of photorespiratory intermediates including glycolate and glyoxylate [11] [19].
Glyoxylate accumulation proves particularly toxic as this compound can inhibit ribulose-1,5-bisphosphate carboxylase, the key enzyme in carbon dioxide fixation [19] [46]. This creates a secondary effect where carbon assimilation becomes impaired, further compromising plant metabolism [19]. The depletion of glycine and serine, normal products of the photorespiration pathway, indicates the complete breakdown of this essential metabolic process [11] [13].
Metabolic Component | Effect | Time Course |
---|---|---|
Ammonia levels | Dramatic increase (58-77 μmol/g FW) | Rapid (within hours) |
Glutamine levels | Significant decrease | Progressive decline |
Glutamate levels | Depletion | Rapid depletion |
Photorespiration pathway | Severely disrupted | Immediate disruption |
Glycine levels | Reduced | Progressive decline |
Serine levels | Reduced | Progressive decline |
Glycolate accumulation | Increased | Gradual accumulation |
Glyoxylate accumulation | Toxic accumulation | Rapid accumulation |
Recent research has revealed that the rapid phytotoxicity of Glufosinate-P results not primarily from ammonia accumulation but from massive light-dependent generation of reactive oxygen species [11] [18]. The disruption of photorespiration and inhibition of glutamine synthetase leads to an imbalance in photosynthetic electron transport [11] [44]. Under normal conditions, glutamine synthetase helps maintain the photorespiration cycle, which serves as an alternative electron sink during periods of high light intensity [18] [44].
When glutamine synthetase is inhibited, excess electrons from photosystem II cannot be properly channeled through photorespiration [11] [44]. These electrons are instead accepted by molecular oxygen, generating superoxide radicals and other reactive oxygen species [18] [44]. The accumulation of these highly reactive compounds leads to lipid peroxidation of cell membranes, ultimately causing rapid cell death [11] [18]. This mechanism explains the characteristically fast action of Glufosinate-P compared to other amino acid biosynthesis inhibitors [18] [42].
Glufosinate-P and glyphosate represent two distinct organophosphorus herbicides with fundamentally different mechanisms of action and pharmacodynamic properties [21] [25]. While both compounds target essential plant enzymes, their specific molecular targets, modes of action, and resulting physiological effects differ substantially [22] [24].
Glyphosate functions by inhibiting 5-enolpyruvylshikimate-3-phosphate synthase in the shikimic acid pathway, which affects the biosynthesis of aromatic amino acids, vitamins, and secondary plant metabolites [25] [26]. This pathway exists in plants, bacteria, and fungi but not in animals, making glyphosate selective for these organisms [25]. In contrast, Glufosinate-P specifically targets glutamine synthetase, an enzyme involved in nitrogen metabolism that is present across all domains of life [6] [25].
The translocation properties of these herbicides differ markedly [21] [27]. Glyphosate demonstrates extensive systemic movement through both phloem and xylem tissues, allowing it to reach and affect root systems and growing points throughout the plant [22] [24]. Glufosinate-P exhibits limited translocation, moving primarily through the apoplast rather than the symplast, which restricts its activity to areas of direct contact [27] [42]. This difference in translocation explains why glyphosate provides more effective control of perennial weeds with extensive root systems [21] [24].
Parameter | Glufosinate-P | Glyphosate |
---|---|---|
Target Enzyme | Glutamine synthetase | EPSP synthase |
Mode of Action | Contact with systemic properties | Systemic |
Chemical Class | Organophosphorus | Organophosphorus |
Translocation | Limited (primarily apoplastic) | Extensive (phloem and xylem) |
Speed of Action | Fast (3-5 days) | Slow (7-14 days) |
Resistance Mechanism | Enzymatic degradation | Target site mutation |
Environmental Persistence | Rapidly degraded | Moderate persistence |
The speed of herbicidal action represents another critical difference between these compounds [21] [22]. Glufosinate-P causes visible plant symptoms within 3 to 5 days of application, with some effects apparent within hours under optimal conditions [21] [27]. This rapid action results from the immediate disruption of nitrogen metabolism and subsequent reactive oxygen species generation [11] [18]. Glyphosate requires 7 to 14 days to produce visible effects as it gradually depletes aromatic amino acid biosynthesis [22] [23].
Resistance mechanisms for these herbicides also differ significantly [21] [25]. Glyphosate resistance typically develops through target site mutations that reduce the herbicide's binding affinity to 5-enolpyruvylshikimate-3-phosphate synthase [23] [24]. Glufosinate-P resistance more commonly involves enzymatic degradation mechanisms, where plants develop enhanced ability to metabolize the herbicide into inactive forms [10] [13]. The phosphinothricin acetyltransferase enzyme, encoded by resistance genes like bar and pat, converts Glufosinate-P into non-herbicidal acetylated derivatives [1] [15].
Environmental persistence patterns also distinguish these herbicides [21] [25]. Glufosinate-P undergoes rapid microbial degradation in soil, typically with half-lives ranging from 3.4 to 33.0 days depending on soil conditions [32] [45]. This rapid degradation results in minimal residual soil activity and reduced potential for groundwater contamination [6] [27]. Glyphosate demonstrates moderate environmental persistence with variable degradation rates depending on soil pH, organic matter content, and microbial activity [25] [26].
High-Performance Liquid Chromatography represents the cornerstone analytical technique for Glufosinate-P detection and quantification. The inherent polarity and zwitterionic nature of Glufosinate-P necessitates specialized chromatographic approaches to achieve adequate retention and separation [1] [2].
The optimal chromatographic conditions for Glufosinate-P analysis involve reversed-phase liquid chromatography with carefully selected mobile phase compositions. Research demonstrates that a mobile phase consisting of 5 milliliters per liter ammonium acetate aqueous solution containing 0.2% volume per volume formic acid combined with acetonitrile in a 50:50 proportion provides superior peak resolution and retention characteristics [2]. The flow rate optimization studies indicate that 1.3 milliliters per minute delivers optimal separation efficiency while maintaining reasonable analysis times [2].
Detection methodologies vary significantly depending on derivatization approaches. For underivatized Glufosinate-P, ultraviolet detection at 195 nanometers provides adequate sensitivity, though this wavelength presents challenges due to high background interference from common matrix components [2]. Enhanced detection capabilities are achieved through derivatization protocols, particularly with p-nitrobenzoyl chloride, which enables detection at 273 nanometers with substantially improved selectivity and reduced matrix interference [1].
Comprehensive validation studies demonstrate exceptional analytical performance characteristics for High-Performance Liquid Chromatography-based Glufosinate-P determination. The limit of detection achieves remarkably low concentrations of 0.005 micrograms per milliliter when employing p-nitrobenzoyl derivatization, representing significant sensitivity enhancement compared to underivatized approaches [1]. Corresponding limits of quantification reach 0.015 micrograms per milliliter, providing adequate sensitivity for regulatory compliance monitoring and environmental assessment applications [1].
Recovery studies across multiple matrix types consistently demonstrate excellent accuracy, with mean recovery rates ranging from 93.8% to 100.4% [1] [3]. The precision parameters exhibit outstanding reproducibility, with relative standard deviations typically maintained between 1.0% and 7.1% across replicate analyses [3]. These performance metrics satisfy stringent analytical method validation requirements established by international regulatory organizations.
Column selection represents a critical parameter influencing Glufosinate-P retention and peak shape characteristics. Waters Atlantis dC18 columns with 3.5 micrometer particle size and 2.1 × 50 millimeter dimensions provide optimal performance for routine analyses [2]. Alternative stationary phases, including specialized polar-embedded phases and hydrophilic interaction liquid chromatography columns, offer enhanced retention for highly polar analytes like Glufosinate-P.
Temperature optimization studies indicate that ambient column temperatures (25°C) provide adequate separation efficiency while minimizing thermal degradation concerns [2]. Run times typically range from 15 to 26 minutes depending on method complexity and matrix requirements, with injection volumes optimized at 10 microliters to balance sensitivity and system compatibility [4] [2].
The stereochemical complexity of Glufosinate-P, existing as L-Glufosinate-P and D-Glufosinate-P enantiomers, necessitates sophisticated analytical approaches capable of enantiomeric discrimination and quantification. Chiral Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard methodology for enantiomeric resolution and environmental fate assessment [3] [5].
Crown ether-based chiral stationary phases, specifically CROWNPAK CR(+) columns, demonstrate exceptional enantiomeric resolution capabilities for Glufosinate-P analysis [3] [6] [7]. These specialized columns achieve baseline separation of L-Glufosinate-P and D-Glufosinate-P enantiomers under reversed-phase conditions, enabling accurate quantification of individual stereoisomers in complex environmental and biological matrices [3].
The chiral recognition mechanism involves formation of transient diastereomeric complexes between the crown ether selector and Glufosinate-P enantiomers through complementary hydrogen bonding, electrostatic interactions, and steric recognition elements [8]. This three-point interaction model provides the thermodynamic basis for enantiomeric discrimination and selective retention [9].
Tandem mass spectrometry detection employs multiple reaction monitoring transitions to ensure specificity and sensitivity for enantiomeric analysis. The primary quantification transition monitors the precursor ion at mass-to-charge ratio 182 to the product ion at 136, while confirmatory analysis utilizes the 182 to 119 transition [5] [10]. Internal standard methodology incorporates deuterated Glufosinate-P (Glufosinate-d3) to compensate for matrix effects and ensure accurate quantification across diverse sample types [5] [10].
High-resolution mass spectrometry capabilities, particularly utilizing Orbitrap technology, provide enhanced selectivity and structural confirmation for enantiomeric analysis [3]. Resolving power settings of 60,000 Full Width at Half Maximum enable discrimination between closely related phosphonate compounds while maintaining adequate sensitivity for trace-level quantification [4].
Comprehensive validation studies demonstrate outstanding analytical performance for chiral Liquid Chromatography-Tandem Mass Spectrometry methods. Limits of quantification achieve 2.0 micrograms per kilogram in soil matrices and 2.5 micrograms per liter in water samples for both L-Glufosinate-P and D-Glufosinate-P enantiomers [5] [10]. Recovery studies consistently demonstrate excellent accuracy with mean recoveries ranging from 85.2% to 100.4% across multiple matrix types [3] [5].
Linear calibration ranges extend from 0.4 to 50 nanograms per milliliter in soil extracts and 0.5 to 50 nanograms per milliliter in water samples, with correlation coefficients consistently exceeding 0.998 [10]. The method demonstrates exceptional precision with relative standard deviations typically below 7.1%, satisfying stringent regulatory validation requirements [3].
Chiral Liquid Chromatography-Tandem Mass Spectrometry methodologies enable sophisticated environmental fate assessment through enantiomeric fraction analysis. Research demonstrates preferential degradation of L-Glufosinate-P compared to D-Glufosinate-P in natural soil and water systems, with degradation half-lives ranging from 3.4 to 33.0 days depending on environmental conditions [3] [6]. These findings provide critical insights into environmental persistence and ecological risk assessment for Glufosinate-P applications.
The analytical methodology successfully determines metabolite formation patterns, including 3-methylphosphinicopropionic acid and N-acetyl-glufosinate, demonstrating enantiomer-dependent degradation pathways [3] [6]. This capability represents a significant advancement in understanding the environmental fate and behavior of chiral pesticides.
The inherent analytical challenges associated with Glufosinate-P detection, particularly its high polarity and lack of suitable chromophores, necessitate chemical derivatization strategies to enhance sensitivity, selectivity, and chromatographic retention [11] [12] [13].
9-Fluorenylmethyl chloroformate represents the most extensively utilized derivatization reagent for Glufosinate-P analysis, providing substantial sensitivity enhancement and improved chromatographic behavior [11] [12] [13]. The derivatization mechanism involves nucleophilic attack by the primary amino group of Glufosinate-P on the chloroformate functionality, forming a stable carbamate linkage with enhanced ultraviolet absorption and mass spectrometric ionization characteristics [11].
Optimization studies demonstrate that complete derivatization requires alkaline conditions (pH 8-10) achieved through borate buffer addition, with 5% borate concentration providing optimal reaction efficiency [12] [13]. The reaction kinetics exhibit concentration-dependent behavior, with 2.5 millimolar 9-Fluorenylmethyl chloroformate achieving complete conversion within 4 hours at ambient temperature [12] [13]. Higher reagent concentrations lead to oxide formation and analytical interference, necessitating careful optimization of reaction conditions [12].
Ethylenediaminetetraacetic acid addition at 1% concentration proves critical for minimizing metallic chelation and ensuring reproducible retention times and peak shapes [12] [13]. However, concentrations exceeding 5% result in ion suppression effects, reducing overall method sensitivity [12]. The optimized derivatization protocol achieves 10- to 100-fold sensitivity enhancement compared to underivatized approaches [11] [12].
p-Nitrobenzoyl chloride derivatization provides an alternative approach for Glufosinate-P analysis, particularly suited for High-Performance Liquid Chromatography with ultraviolet detection [1]. The reaction proceeds quantitatively within 10 minutes at room temperature, producing p-nitrobenzoyl derivatives with strong ultraviolet absorption at 272.8 nanometers [1]. This approach achieves limits of detection as low as 0.005 micrograms per milliliter while maintaining excellent recovery rates exceeding 93.8% [1].
Chiral derivatization employing (+)-1-(9-fluorenyl)ethyl chloroformate enables simultaneous derivatization and enantiomeric resolution through formation of diastereomeric derivatives [14] [15]. The reaction conditions (40°C for 30 minutes) prevent racemization while providing adequate conversion efficiency [14] [15]. This approach achieves detection limits of 5 nanograms per milliliter with fluorescence detection, enabling trace-level enantiomeric analysis in biological matrices [14] [15].
Recent methodological advances incorporate solid-phase analytical derivatization using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide for enhanced sensitivity and reduced analysis time [16]. This approach achieves derivatization directly on solid-phase extraction cartridges within 1 minute at ambient temperature, eliminating heating requirements and reducing sample preparation time [16].
The tert-butyldimethylsilyl derivatives demonstrate remarkable sensitivity enhancement, with factors ranging from 23-fold for 3-methylphosphinicopropionic acid to 3208-fold for Glufosinate-P [16]. The derivatization process prevents analyte adsorption to chromatographic components while enabling quantification using absolute calibration methods without expensive isotopically labeled internal standards [16].
Comprehensive comparison of derivatization techniques reveals significant variations in sensitivity enhancement, reaction requirements, and analytical performance. 9-Fluorenylmethyl chloroformate derivatization provides the most versatile approach, achieving limits of detection ranging from 0.3 to 3.3 micrograms per kilogram across multiple matrix types [17] [11] [12]. The method demonstrates excellent linearity with correlation coefficients exceeding 0.9995 and recovery rates between 80% and 108% [17] [11].
Solid-phase analytical derivatization offers superior sensitivity enhancement and reduced analysis time, particularly beneficial for high-throughput applications [16]. Limits of quantification achieve 0.02 to 0.06 milligrams per kilogram depending on the target analyte, with trueness values ranging from 97% to 108% and relative standard deviations below 9% [16].
Irritant;Health Hazard